molecular formula C9H18N2O B1326673 N-methyl-2-(4-methylpiperidin-1-yl)acetamide CAS No. 1071400-91-3

N-methyl-2-(4-methylpiperidin-1-yl)acetamide

Cat. No.: B1326673
CAS No.: 1071400-91-3
M. Wt: 170.25 g/mol
InChI Key: WJSITFWMUQEBDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-methyl-2-(4-methylpiperidin-1-yl)acetamide is a useful research compound. Its molecular formula is C9H18N2O and its molecular weight is 170.25 g/mol. The purity is usually 95%.
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Scientific Research Applications

Biological Effects of Acetamide Derivatives

Acetamide derivatives, including N-methylacetamide and its related compounds, have been studied for their biological effects. Kennedy (2001) provides an updated review on the toxicology and biological consequences of exposure to acetamide and its derivatives. This review highlights the commercial importance of these chemicals and the significant body of knowledge regarding their biological effects in humans, emphasizing the need to consider each chemical's data separately due to the qualitative and quantitative variation in biological responses among these compounds (Kennedy, 2001).

Role in Anesthesia and Analgesia

Compounds related to N-methyl-2-(4-methylpiperidin-1-yl)acetamide, such as ketamine, have been extensively studied for their anesthetic and analgesic properties. Ketamine, an NMDA receptor antagonist, has been used in clinical settings for its short-acting analgesic effects. Schmid et al. (1999) review the efficacy of low-dose ketamine in managing acute postoperative pain, highlighting its potential as an adjunct to other analgesic agents to improve postoperative pain management and reduce opioid-related adverse effects (Schmid, Sandler, & Katz, 1999).

Antidepressant Effects

The potential antidepressant effects of NMDA receptor antagonists, such as ketamine, have garnered increasing attention. Yang et al. (2012) discuss the future of researching AMPA receptor agonists for depression treatment, suggesting a bright research future for developing novel antidepressants with rapid-acting and robust therapeutic effects, similar to those observed with ketamine but potentially with fewer adverse effects (Yang et al., 2012).

Synthesis and Chemical Reactivity

On the synthetic front, the chemical reactivity and preparation methods of related compounds, such as 2-cyano-N-(2-hydroxyethyl) acetamide, are crucial for understanding the broader applications of this compound in heterocyclic synthesis. Gouda et al. (2015) provide a comprehensive survey on the preparation methods and chemical reactivity of such compounds, highlighting their importance as intermediates in synthesizing various useful and novel heterocyclic systems (Gouda et al., 2015).

Mechanism of Action

The mechanism of action of “N-methyl-2-(4-methylpiperidin-1-yl)acetamide” is not clear from the available information .

Safety and Hazards

“N-methyl-2-(4-methylpiperidin-1-yl)acetamide” is classified as an irritant . It’s always important to handle chemical substances with appropriate safety measures.

Future Directions

The future directions for the use and study of “N-methyl-2-(4-methylpiperidin-1-yl)acetamide” are not clear from the available information . It could potentially be used in the synthesis of other compounds or studied for its properties and reactivity.

Properties

IUPAC Name

N-methyl-2-(4-methylpiperidin-1-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O/c1-8-3-5-11(6-4-8)7-9(12)10-2/h8H,3-7H2,1-2H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJSITFWMUQEBDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CC(=O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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